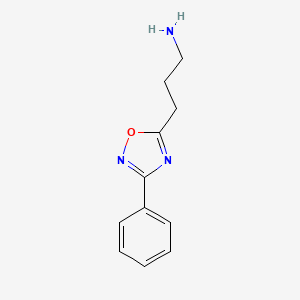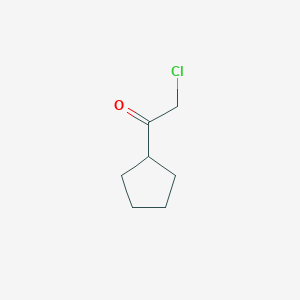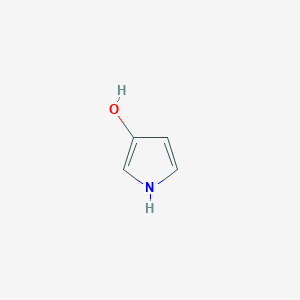
1H-Pyrrol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrol-3-ol is a chemical compound with the molecular formula C4H5NO . It is also known by other names such as 3-Hydroxypyrrole and 3-hydroxy-1H-pyrrole . The average mass of 1H-Pyrrol-3-ol is 83.089 Da and its monoisotopic mass is 83.037117 Da .
Synthesis Analysis
The synthesis of pyrroles, including 1H-Pyrrol-3-ol, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of a stable manganese complex in the absence of organic solvents to convert primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A two-step protocol for the asymmetric synthesis of 1H-pyrrol-3 (2H)-one derivatives from 2,3-diketoesters has also been developed .Molecular Structure Analysis
The molecular structure of 1H-Pyrrol-3-ol consists of a five-membered ring with alternating single and double bonds, which makes it an aromatic compound . The presence of a nitrogen atom in the ring distinguishes it from other aromatic compounds like benzene .Physical And Chemical Properties Analysis
1H-Pyrrol-3-ol is a colorless volatile liquid that darkens readily upon exposure to air . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . Pyrrole is weakly basic, with a conjugate acid pKa of -3.8 .Safety And Hazards
Propiedades
Número CAS |
29212-57-5 |
|---|---|
Nombre del producto |
1H-Pyrrol-3-ol |
Fórmula molecular |
C4H5NO |
Peso molecular |
83.09 g/mol |
Nombre IUPAC |
1H-pyrrol-3-ol |
InChI |
InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-3,5-6H |
Clave InChI |
ZPOROQKDAPEMOL-UHFFFAOYSA-N |
SMILES |
C1=CNC=C1O |
SMILES canónico |
C1=CNC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



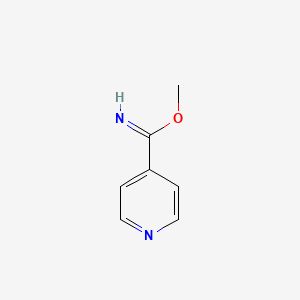
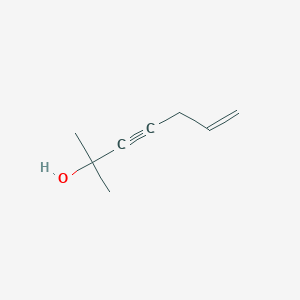
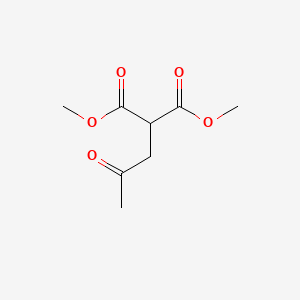
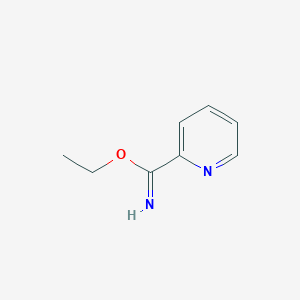
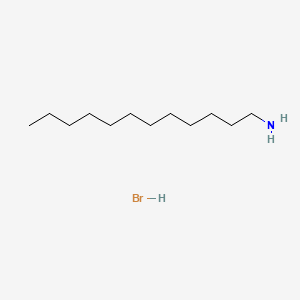
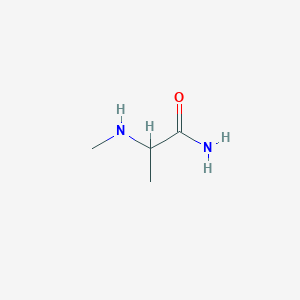
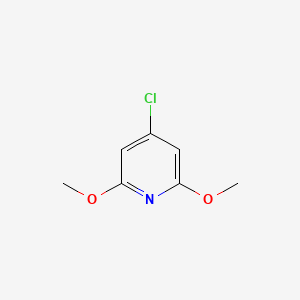
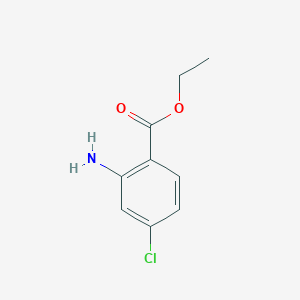
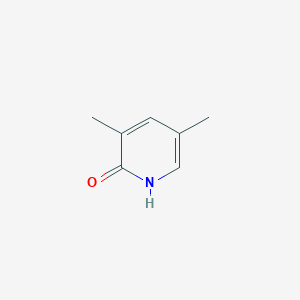
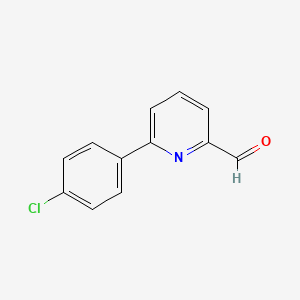
![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)
